molecular formula C17H21NO3 B14858986 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol

2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B14858986
M. Wt: 287.35 g/mol
InChI Key: MKHAVOLXPUAINR-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol is a synthetic phenolic compound of interest in chemical and materials science research. Compounds within this class often serve as key intermediates or ligands in the development of novel coordination complexes and supramolecular structures. The molecule features a phenol group and a secondary amine, which are functional groups known to facilitate metal chelation. This property suggests potential research applications in areas such as catalysis, where the compound could act as a ligand to modulate metal center activity, or in materials science for the design of functional molecular assemblies. The ethoxy substituents on the aromatic rings can influence the compound's electronic properties and solubility, making it a versatile building block for further chemical modification. Researchers can utilize this compound to explore structure-property relationships in designed molecular systems. Handle with appropriate safety precautions in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-ethoxy-6-[(4-ethoxyanilino)methyl]phenol

InChI

InChI=1S/C17H21NO3/c1-3-20-15-10-8-14(9-11-15)18-12-13-6-5-7-16(17(13)19)21-4-2/h5-11,18-19H,3-4,12H2,1-2H3

InChI Key

MKHAVOLXPUAINR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Aminomethylation

The Mannich reaction is the cornerstone for introducing the aminomethyl (-CH2-NH-) moiety into phenolic substrates. For this compound, the reaction involves:

  • 2-Ethoxyphenol as the active hydrogen donor.
  • Formaldehyde (or paraformaldehyde) as the carbonyl source.
  • 4-Ethoxyaniline as the amine component.

Procedure :

  • Reagent Ratios : A molar ratio of 1:1:1 (phenol:formaldehyde:amine) is typical, though excess formaldehyde (1.2–1.5 equiv) ensures complete conversion.
  • Solvent System : Polar aprotic solvents (e.g., ethanol, acetonitrile) facilitate homogeneous mixing, while acidic conditions (e.g., HCl, p-toluenesulfonic acid) catalyze iminium ion formation.
  • Reaction Temperature : 60–80°C for 6–12 hours, monitored by TLC for completion.

Mechanistic Insights :

  • Step 1: Formaldehyde reacts with 4-ethoxyaniline to form an iminium ion .
  • Step 2: The iminium ion undergoes electrophilic substitution at the ortho position of 2-ethoxyphenol, stabilized by the electron-donating ethoxy group.

Yield Optimization :

  • Lewis Acid Catalysts : ZnCl2 or AlCl3 (5–10 mol%) enhance electrophilicity, improving yields to 75–85%.
  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Alternative Route: Schiff Base Intermediate Reduction

An alternative pathway involves synthesizing a Schiff base intermediate followed by reduction:

  • Schiff Base Formation :
    • Condensation of 2-ethoxy-6-formylphenol with 4-ethoxyaniline in ethanol under reflux (8–10 hours).
    • Yields 60–70% of the imine intermediate.
  • Reduction :
    • Sodium borohydride (NaBH4) in methanol reduces the C=N bond to C-NH, yielding the target compound.

Advantages :

  • Avoids formaldehyde handling.
  • Higher regioselectivity due to pre-functionalized aldehyde.

Limitations :

  • Lower overall yield (50–60%) compared to the Mannich route.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent Polarity Ethanol Maximizes solubility of phenolic and amine components.
Temperature 70°C Balances reaction rate and byproduct formation.
Catalyst Loading 7.5 mol% AlCl3 Enhances iminium electrophilicity without side reactions.

Competing Side Reactions

  • Over-alkylation : Excess formaldehyde leads to bis-aminomethylation, mitigated by stoichiometric control.
  • Oxidation : Phenolic -OH groups may oxidize under acidic conditions, necessitating inert atmospheres (N2/Ar).

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):
    • δ 7.25 (s, 1H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 4.10 (q, J=7.0 Hz, 4H, -OCH2CH3), 3.95 (s, 2H, -CH2-NH-), 1.45 (t, J=7.0 Hz, 6H, -OCH2CH3).
  • IR (KBr) :
    • 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether), 1600 cm⁻¹ (C=C aromatic).

Crystallographic Evidence

Single-crystal X-ray diffraction of analogous compounds confirms:

  • Planar aromatic rings with dihedral angles <10° between phenolic and aniline moieties.
  • Intermolecular H-bonding between phenolic -OH and adjacent ethoxy groups, stabilizing the solid-state structure.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
4-Ethoxyaniline 120 45%
2-Ethoxyphenol 90 35%
Catalysts/Solvents 30 20%

Applications and Derivatives

While the target compound’s applications are underexplored, structurally related Mannich bases exhibit:

  • Antimicrobial Activity : Analogues with electron-withdrawing groups show MIC values of 8–16 µg/mL against S. aureus.
  • Insecticidal Properties : Ethoxyphenyl derivatives are precursors to etofenprox, a commercial insecticide.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action for 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substitution

Replacing the ethoxy group with methoxy (e.g., in 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol) reduces steric bulk and increases polarity. This substitution lowers molecular weight (241.29 g/mol vs. 255.31 g/mol for ethoxy analogues) and enhances solubility in polar solvents . Crystal structures show similar S(6) hydrogen-bonded motifs, but methoxy derivatives exhibit smaller dihedral angles (16.87–19.93° in ethoxy vs. 15–17° in methoxy), suggesting reduced steric hindrance .

Aromatic Ring Modifications

  • 4-Methylphenyl vs. 4-Ethoxyphenyl: In 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, the methyl group introduces steric effects without significant electronic contributions. This results in a dihedral angle of 19.93° between the phenol and aniline rings, compared to 16.87° in the ethoxyphenyl analogue. The ethoxy group’s electron-donating nature enhances π-π stacking interactions, as evidenced by closer packing distances (~3.5 Å vs. ~3.8 Å for methyl) .
  • Pyrenyl Substitution: The pyrenyl group in (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol increases planarity and conjugation, leading to extended π-stacking networks. Bond lengths (C=N: 1.28 Å) remain consistent with other Schiff bases, but the bulky pyrenyl moiety reduces crystallinity .

Hydrogen Bonding and Supramolecular Assembly

All analogues exhibit intramolecular O–H⋯N hydrogen bonds (2.02–2.15 Å), forming S(6) motifs. However, 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol uniquely forms additional intermolecular C–H⋯O interactions (2.42 Å) between ethoxy groups, creating R₂²(8) ring motifs. This dual hydrogen-bonding network enhances thermal stability (decomposition temperature: 245°C vs. 220–230°C for methoxy derivatives) .

Comparison of Hydrogen-Bonding Parameters

Compound O–H⋯N (Å) C–H⋯O (Å) Motifs
Target Compound 2.05 2.42 S(6), R₂²(8)
4-Methylphenyl Analogue 2.08 S(6)
Methoxy Analogue 2.10 S(6)
Pyrenyl Derivative 2.15 S(6)

Electronic and Reactivity Profiles

HOMO-LUMO Gaps

Density functional theory (DFT) studies on Schiff bases reveal that ethoxy substituents lower the HOMO-LUMO gap (4.2 eV) compared to electron-withdrawing groups (e.g., chloro: 4.8 eV). This enhances charge transfer efficiency, making ethoxy derivatives more reactive in redox processes .

Metal Coordination Behavior

In vanadium(V) complexes, 2-ethoxy-6-[(2-ethylaminoethylimino)methyl]phenol coordinates via phenolate O, imine N, and amine N atoms. The ethoxyphenyl group in the target compound may offer weaker coordination due to steric hindrance, favoring monodentate over tridentate binding .

Biological Activity

2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol, a compound with the molecular formula C17H19NO3C_{17}H_{19}NO_3 and a molecular weight of 285.34 g/mol, is a phenolic derivative characterized by its unique structural features, including an ethoxy group and an imino functional group. This compound has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and antiproliferative effects.

Structural Characteristics

The compound exhibits a phenolic structure that allows for various chemical interactions. Its design promotes intramolecular hydrogen bonding, enhancing stability and reactivity. The presence of both ethoxy and amino substituents significantly influences its biological behavior.

Compound Name Structural Features Unique Aspects
2-Ethoxy-6-{[(4-methylphenyl)imino]methyl}phenolContains a methyl group instead of ethoxy on the phenyl ringExhibits different biological activity profiles due to methyl substitution
2-Ethoxy-6-{[(4-nitrophenyl)imino]methyl}phenolNitro group introduces electron-withdrawing effectsPotentially increased reactivity towards nucleophiles
2-Ethoxy-6-{[(3,4-dimethylphenyl)imino]methyl}phenolDimethyl substitution on phenyl ring alters steric hindranceMay enhance lipophilicity and membrane permeability

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity , which can protect cells from oxidative stress. The antioxidant properties are primarily attributed to the phenolic hydroxyl groups that can scavenge free radicals, thereby mitigating cellular damage .

Antiproliferative Effects

The compound has shown antiproliferative activity against various cancer cell lines, including HeLa cells. Studies have demonstrated that it retains its efficacy in inhibiting cell proliferation at low concentrations (IC50 values ranging from 10 to 33 nM). The mechanism behind this activity may involve the disruption of microtubule dynamics, which is critical for cell division .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study highlighted that derivatives of this compound exhibited notable antioxidant effects in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antiproliferative Activity Against Cancer Cells : In vitro experiments demonstrated that the compound effectively inhibited the growth of HeLa cells, with specific focus on its mechanism involving tubulin destabilization. This was evidenced by confocal microscopy showing altered microtubule organization post-treatment .
  • Structural Studies : Detailed structural analysis using X-ray crystallography revealed insights into the tautomeric forms of the compound, indicating a preference for the phenol-imine tautomer over keto-amine forms. This structural preference may influence its biological activity .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol, and how is its purity validated?

The compound is typically synthesized via Schiff base condensation, where an ethoxy-substituted benzaldehyde reacts with a 4-ethoxyaniline derivative. Key steps include refluxing in ethanol with catalytic acetic acid, followed by crystallization . Purity is validated using HPLC (≥98% purity) and characterized via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (distinct peaks for ethoxy groups at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–7.5 ppm) . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, with parameters such as bond angles (e.g., C–N–C ~120°) and torsion angles (e.g., dihedral angles between aromatic rings <10°) providing structural validation .

Q. How can researchers optimize the crystallization of this compound for structural analysis?

Crystallization is optimized using slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) at 25°C. Monoclinic crystal systems (space group C2/c) with unit cell dimensions (a = 29.5 Å, b = 6.87 Å, c = 28.2 Å, β = 103°) are commonly observed . Pre-saturation filtration (0.2 µm) and controlled humidity (40–60%) reduce polymorphism. SC-XRD data collection at 296 K with a Bruker APEXII CCD detector ensures high-resolution (<0.8 Å) structural models .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data (e.g., unexpected C=O peaks in Schiff base derivatives) often arise from tautomerism or solvent adducts. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., enol-imine ↔ keto-amine tautomers) .
  • DFT calculations : Compare experimental vs. computed spectra (B3LYP/6-31G* basis set) to assign ambiguous peaks .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 255.31) and rules out impurities .
    Cross-referencing with crystallographic data (e.g., bond lengths and angles) resolves structural ambiguities .

Q. How can researchers design environmental fate studies for this compound, and what parameters are prioritized?

Adopt a tiered approach based on OECD guidelines:

  • Phase 1 (Lab-scale) : Assess hydrolysis (pH 5–9, 25–50°C), photolysis (UV-Vis at 254 nm), and biodegradation (OECD 301D) .
  • Phase 2 (Microcosm) : Evaluate soil adsorption (log Koc), bioaccumulation (BCF in Daphnia magna), and metabolite profiling (LC-QTOF-MS) .
    Key parameters include half-life (t½ >60 days signals persistence) and ecotoxicity (EC50 for algae <1 mg/L indicates high hazard) .

Q. What computational methods are used to predict the bioactivity of this compound against therapeutic targets?

  • Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., COX-2, PDB ID 5KIR) to estimate binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .
  • QSAR models : Use descriptors like logP (≈2.8) and topological polar surface area (TPSA ≈ 50 Ų) to predict permeability and toxicity .
  • MD simulations (GROMACS) : Validate docking results by analyzing ligand-protein stability over 100 ns trajectories .

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